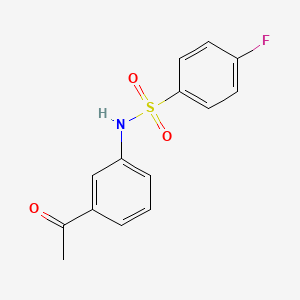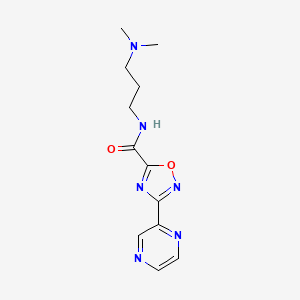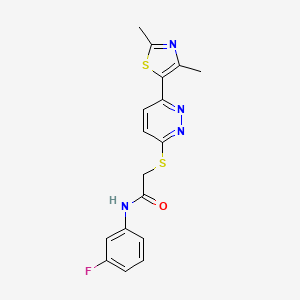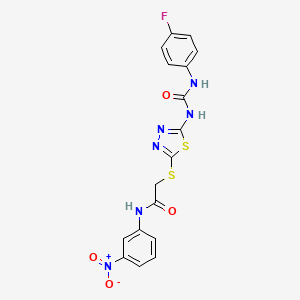
N-(3-acetylphenyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” would consist of a benzene ring substituted with an acetyl group at the 3-position and a sulfonamide group at the 4-position. The sulfonamide group would be further substituted with a fluorine atom .Chemical Reactions Analysis
Sulfonamides, including “this compound”, can undergo various chemical reactions. For instance, they can participate in condensation reactions .Applications De Recherche Scientifique
Asymmetric Synthesis and Electrophilic Fluorination
Research has demonstrated the use of related compounds in asymmetric synthesis and electrophilic fluorination reactions. For instance, enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamide derivatives highlights the potential of such compounds in creating enantiomerically pure products, crucial for pharmaceutical applications (Wang et al., 2014). This approach underscores the utility of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide derivatives in facilitating selective and efficient fluorination reactions.
Inhibition of Tumor-Associated Enzymes
Compounds structurally related to this compound have been investigated for their inhibitory effects on enzymes like carbonic anhydrase IX, which is associated with tumor growth and metastasis. Halogenated sulfonamide derivatives have shown potent inhibition of this enzyme, suggesting a pathway for developing anticancer therapeutics (Ilies et al., 2003).
Catalysis and Bond Formation
Research into N-fluorobenzenesulfonimide derivatives has revealed their effectiveness as nitrogen sources for C–N bond formation, which is fundamental in the synthesis of many organic compounds. These findings indicate the potential of this compound in facilitating novel synthetic pathways (Li & Zhang, 2014).
Enhancement of Cognitive Functions
A specific derivative, N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has been studied for its potential to enhance cognitive functions through the augmentation of hippocampal long-term potentiation, indicating possible applications in treating cognitive disorders (Matsuoka, Yamaguchi, & Satoh, 1993).
Material Science and Corrosion Inhibition
In material science, derivatives of this compound have been explored for their corrosion inhibition properties on metals like iron. This research suggests that such compounds can significantly contribute to the development of more durable and corrosion-resistant materials (Kaya et al., 2016).
Mécanisme D'action
Target of Action
N-(3-acetylphenyl)-4-fluorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitory properties . They have been found to exhibit significant antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of this compound could be the bacterial cells of these strains.
Mode of Action
They achieve this by acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the production of folic acid .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid in the bacteria, inhibiting their growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial growth, it exerts its antibacterial effects .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJEKMNAIYFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)

![1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2986705.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2986706.png)
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)


![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2986713.png)



